Cas no 1009260-27-8 (4-Methyl-2-({(4-methylphenyl)methylcarbamoyl}amino)pentanoic Acid)

1009260-27-8 structure
Nom du produit:4-Methyl-2-({(4-methylphenyl)methylcarbamoyl}amino)pentanoic Acid
Numéro CAS:1009260-27-8
Le MF:C15H22N2O3
Mégawatts:278.346784114838
MDL:MFCD08729263
CID:4559058
PubChem ID:3814972
4-Methyl-2-({(4-methylphenyl)methylcarbamoyl}amino)pentanoic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid
- G31391
- 1009260-27-8
- 4-methyl-2-({[(4-methylbenzyl)amino]carbonyl}amino)pentanoic acid
- AKOS016900149
- Z223128280
- EN300-26719
- 4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoicacid
- CS-0243693
- ((4-METHYLBENZYL)CARBAMOYL)LEUCINE
- 4-Methyl-2-(([(4-methylbenzyl)amino]carbonyl)amino)pentanoic acid
- 4-methyl-2-[(4-methylphenyl)methylcarbamoylamino]pentanoic Acid
- AKOS000200908
- 4-Methyl-2-({(4-methylphenyl)methylcarbamoyl}amino)pentanoic Acid
-
- MDL: MFCD08729263
- Piscine à noyau: 1S/C15H22N2O3/c1-10(2)8-13(14(18)19)17-15(20)16-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1
- La clé Inchi: YLOIVAYOFFVRTA-ZDUSSCGKSA-N
- Sourire: C(O)(=O)[C@H](CC(C)C)NC(NCC1=CC=C(C)C=C1)=O
Propriétés calculées
- Qualité précise: 278.163043g/mol
- Masse isotopique unique: 278.163043g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 6
- Complexité: 323
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 78.4Ų
- Poids moléculaire: 278.35g/mol
4-Methyl-2-({(4-methylphenyl)methylcarbamoyl}amino)pentanoic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26719-10.0g |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95.0% | 10.0g |
$688.0 | 2025-02-19 | |
TRC | B452118-500mg |
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic Acid |
1009260-27-8 | 500mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-26719-0.5g |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95.0% | 0.5g |
$124.0 | 2025-02-19 | |
Enamine | EN300-26719-5g |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95% | 5g |
$465.0 | 2023-09-11 | |
Enamine | EN300-26719-10g |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95% | 10g |
$688.0 | 2023-09-11 | |
Aaron | AR019L49-1g |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95% | 1g |
$244.00 | 2025-03-01 | |
1PlusChem | 1P019KVX-1g |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95% | 1g |
$245.00 | 2025-03-03 | |
1PlusChem | 1P019KVX-5g |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95% | 5g |
$637.00 | 2023-12-27 | |
Aaron | AR019L49-50mg |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95% | 50mg |
$76.00 | 2025-03-29 | |
1PlusChem | 1P019KVX-10g |
4-methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid |
1009260-27-8 | 95% | 10g |
$913.00 | 2023-12-27 |
4-Methyl-2-({(4-methylphenyl)methylcarbamoyl}amino)pentanoic Acid Littérature connexe
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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